1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene
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Overview
Description
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.419 g/mol . This compound is characterized by its three methoxy groups attached to a benzene ring, making it a unique structure in organic chemistry. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyphenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent . The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene exerts its effects is not fully understood. it is believed to interact with various molecular targets through its aromatic and methoxy groups. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
Comparison with Similar Compounds
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene can be compared to other methoxy-substituted aromatic compounds, such as:
1,2,3-Trimethoxybenzene: Similar in structure but lacks the bis(2-methoxyphenyl)methyl group, making it less complex.
2,4,6-Trimethoxybenzaldehyde: Contains three methoxy groups but has an aldehyde functional group instead of the bis(2-methoxyphenyl)methyl group.
1,3,5-Trimethoxybenzene: Another methoxy-substituted benzene, differing in the positions of the methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bis(2-methoxyphenyl)methyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
54300-82-2 |
---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[bis(2-methoxyphenyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C22H22O3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15,22H,1-3H3 |
InChI Key |
QORKUULVGQBXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
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